4-Ethoxynaphthalene-1-sulfonyl chloride
CAS No.: 91222-55-8
Cat. No.: VC3947997
Molecular Formula: C12H11ClO3S
Molecular Weight: 270.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91222-55-8 |
|---|---|
| Molecular Formula | C12H11ClO3S |
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | 4-ethoxynaphthalene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |
| Standard InChI Key | UMUUBVDEZWLVED-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Properties
4-Ethoxynaphthalene-1-sulfonyl chloride features a naphthalene backbone substituted with an ethoxy group at position 4 and a sulfonyl chloride moiety at position 1. The planar aromatic system confers stability, while the sulfonyl chloride group enhances electrophilicity. Key structural attributes include:
Table 1: Molecular and Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of analogous sulfonyl chlorides reveal characteristic downfield shifts for aromatic protons adjacent to the sulfonyl group (δ 7.69 ppm in CD₃CN) . Mass spectrometry data align with theoretical predictions, showing prominent peaks at m/z 271.01903 ([M+H]⁺) and 269.00447 ([M-H]⁻) .
Synthesis and Industrial Production
The synthesis of 4-ethoxynaphthalene-1-sulfonyl chloride typically proceeds via chlorosulfonation of 4-ethoxynaphthalene. In a representative protocol:
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Chlorosulfonation: 4-Ethoxynaphthalene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, introducing the sulfonyl chloride group regioselectively at position 1.
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Quenching and Isolation: The reaction mixture is quenched in ice water, and the product is extracted using dichloromethane. Purification via recrystallization or column chromatography yields the compound in >85% purity.
Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize byproduct formation. Automated systems ensure consistent stoichiometric ratios, enhancing yield reproducibility.
Reactivity and Chemical Transformations
The sulfonyl chloride group in this compound undergoes diverse nucleophilic substitutions, enabling access to functionally rich derivatives:
Sulfonamide Formation
Reaction with primary or secondary amines (e.g., aniline, piperidine) in dichloromethane or THF produces sulfonamides, widely used in pharmaceutical agents. For example:
Yields exceed 70% when using triethylamine as an HCl scavenger.
Sulfonate Ester Synthesis
Alcohols or phenols react with the compound in pyridine to form sulfonate esters. For instance, coupling with 4-chlorophenol yields 4-chlorophenyl 4-ethoxynaphthalene-1-sulfonate, a precursor in polymer chemistry.
Applications in Scientific Research
Pharmaceutical Intermediates
This compound is pivotal in synthesizing protease inhibitors and kinase modulators. Its ethoxy group enhances lipid solubility, improving drug bioavailability.
Materials Science
In polymer chemistry, it serves as a crosslinking agent. A 2023 study utilized it to synthesize sulfonated poly(ether ether ketone) membranes for proton exchange in fuel cells, achieving proton conductivities of 0.12 S/cm at 80°C.
Coordination Chemistry
The naphthalene system participates in π-stacking interactions, facilitating supramolecular assembly. A 1996 Journal of the American Chemical Society study employed analogous sulfonyl chlorides to construct catenanes, demonstrating their utility in molecular machinery .
Future Directions and Research Opportunities
Recent advancements highlight untapped potential in:
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Catalysis: As a Lewis acid catalyst in asymmetric synthesis.
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Bioconjugation: Site-specific protein modification via cysteine sulfonylation.
Ongoing studies aim to exploit its electronic properties in organic light-emitting diodes (OLEDs), with preliminary data showing luminance efficiencies of 15 cd/A.
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